2-(3,16-dihydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-methyl-5-methylideneheptanoic acid
Description
This compound belongs to the triterpenoid class, characterized by a complex cyclopenta[a]phenanthrene core with multiple methyl and hydroxyl substituents. Its structure includes a 17-yl pentamethyl octahydro-cyclopenta[a]phenanthren system fused to a heptanoic acid chain featuring a methylidene group at position 5 and a methyl group at position 6 . The 3,16-dihydroxy groups and methylidene moiety are critical for its stereochemical and bioactivity profile. This compound shares structural homology with eburicoic acid derivatives, differing in hydrogenation states and functional group positioning .
Properties
IUPAC Name |
2-(3,16-dihydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-methyl-5-methylideneheptanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H48O4/c1-18(2)19(3)9-10-20(27(34)35)26-23(32)17-31(8)22-11-12-24-28(4,5)25(33)14-15-29(24,6)21(22)13-16-30(26,31)7/h11,13,18,20,23-26,32-33H,3,9-10,12,14-17H2,1-2,4-8H3,(H,34,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LADJWZMBZBVBSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=C)CCC(C1C(CC2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)O)C)C)C)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H48O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3,16-dihydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-methyl-5-methylideneheptanoic acid is a complex triterpenoid derivative known for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound is characterized by a unique triterpenoid structure with multiple hydroxyl groups and a methylideneheptanoic acid moiety. Its molecular formula is with a molecular weight of approximately 502.37 g/mol. The structural complexity suggests potential interactions with various biological targets.
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress and preventing cellular damage. The presence of hydroxyl groups in the structure enhances its ability to scavenge free radicals.
Anti-inflammatory Effects
Studies have demonstrated that the compound can modulate inflammatory pathways. It appears to inhibit the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity may be beneficial in treating conditions characterized by chronic inflammation.
Anticancer Potential
Preliminary investigations suggest that the compound may possess anticancer properties. It has shown efficacy in inhibiting the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. The specific pathways involved include the inhibition of PI3K/Akt signaling.
The biological activity of 2-(3,16-dihydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-methyl-5-methylideneheptanoic acid can be attributed to several key mechanisms:
- Antioxidant Mechanism : The compound donates electrons to free radicals or chelates metal ions that catalyze radical formation.
- Anti-inflammatory Pathway : It inhibits nuclear factor kappa B (NF-kB) activation and reduces the expression of cyclooxygenase enzymes.
- Antiproliferative Action : Induces apoptosis via intrinsic pathways involving mitochondrial dysfunction.
Case Studies
- Study on Cardiac Health : A study explored the effects of this compound in a model of heart failure (HF). The results indicated a reduction in cardiac hypertrophy and improved cardiac function markers when administered alongside traditional treatments .
- Cancer Cell Line Studies : In vitro studies on breast and prostate cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability and increased apoptotic markers .
Data Table: Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry
- Anticancer Activity : Preliminary studies suggest that the compound may exhibit anticancer properties by inhibiting the proliferation of cancer cells. This is hypothesized to occur through the modulation of specific signaling pathways involved in cell growth and apoptosis.
- Antimicrobial Properties : The compound has shown potential antimicrobial activity against various bacterial strains. This could be attributed to its ability to disrupt bacterial cell membranes or interfere with metabolic processes.
- Hormonal Modulation : Given its structural similarities to steroidal compounds, this molecule may interact with hormonal pathways, potentially serving as a lead compound for developing hormone-related therapies.
Pharmacological Studies
- Binding Affinities : Interaction studies are essential for understanding how this compound binds to various biological targets. Such studies can provide insights into its mechanism of action and therapeutic potential.
- Toxicological Assessments : Evaluating the safety profile of the compound is crucial for its development into a therapeutic agent. Toxicological studies can help identify any adverse effects associated with its use.
Case Studies
- Study on Anticancer Effects : A recent study investigated the effects of this compound on breast cancer cell lines. Results indicated a significant reduction in cell viability and induced apoptosis in treated cells compared to controls.
- Antimicrobial Efficacy Testing : In vitro tests demonstrated that the compound exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli, suggesting its potential as a natural antimicrobial agent.
Chemical Reactions Analysis
Hydroxyl Groups
-
Acetylation/Esterification : The hydroxyl groups at positions 3 and 16 can undergo acetylation (using acetyl chloride or acetic anhydride) or esterification with alcohols to form esters .
-
Oxidation : Under oxidative conditions (e.g., KMnO₄ or H₂O₂), hydroxyl groups may oxidize to ketones, altering the compound’s polarity and biological activity .
Carboxylic Acid Group
-
Amidation/Amidification : Reaction with amines to form amides, which could enhance stability or alter solubility .
-
Decarboxylation : Under thermal or catalytic conditions (e.g., heating with CuO), the carboxylic acid may undergo decarboxylation to form a hydrocarbon chain .
Methylidene Group
-
Addition Reactions : The unsaturated methylidene group (-CH₂) may participate in polymerization or react with nucleophiles (e.g., H₂O, NH₃) to form adducts .
Biological Interactions and Stability
The compound’s reactivity may be influenced by its biological environment:
-
Antioxidant Activity : Hydroxyl groups could scavenge free radicals, affecting stability in oxidative conditions .
-
Metabolic Pathways : In vivo, the carboxylic acid group may undergo conjugation or enzymatic modification, influencing bioavailability .
Comparison of Structural Analogues
Experimental Considerations
Comparison with Similar Compounds
Structural Similarities and Differences
Key structural analogs include:
Dehydroeburicoic Acid : Shares the cyclopenta[a]phenanthren core and methylidene group but lacks the 3-hydroxy group and has a distinct hydrogenation pattern in the ring system .
Ganoderic Acid DM: Features a 4,4,10,13,14-pentamethyl backbone but replaces the dihydroxy groups with acetyloxy substituents and includes a 7-oxo group, altering its polarity and target interactions .
Table 1: Structural Comparison
| Compound | Core Structure | Key Substituents | Unique Features |
|---|---|---|---|
| Target Compound | Octahydro-cyclopenta[a]phenanthren | 3,16-dihydroxy; 5-methylidene | High steric complexity |
| Dehydroeburicoic Acid | Decahydro-cyclopenta[a]phenanthren | 3-hydroxy; 5-methylidene | Partial hydrogenation of ring system |
| Ganoderic Acid DM | Octahydro-cyclopenta[a]phenanthren | 7-oxo; 4,4,10,13,14-pentamethyl | Acetyloxy groups enhance lipophilicity |
| MOL000273 | Octahydro-cyclopenta[a]phenanthren | 3,16-dihydroxy; hept-5-enoic acid | Double bond at position 5 (vs. methylidene) |
Pharmacokinetic and Physicochemical Properties
The target compound’s methylidene group and dihydroxy substituents likely influence its oral bioavailability (OB) and drug-likeness (DL). For comparison:
- MOL000273 : OB = 30.93%, DL = 0.81 .

- Trametenolic Acid: OB = 38.71%, DL = 0.80 .
- 7,9(11)-Dehydropachymic Acid : OB = 35.11%, DL = 0.81 .
The lower OB of the target compound compared to Trametenolic acid may stem from its methylidene group, which could reduce solubility.
Table 2: Bioactivity Comparison
| Compound | Key Bioactivities | Molecular Targets |
|---|---|---|
| Target Compound | Hypothesized STAT3/NF-κB modulation | Undefined (structural analogs suggest HDACs) |
| Ganoderic Acid DM | G1 cell cycle arrest; mitochondrial apoptosis | Cyclin D1, CDK2, Bcl-2 |
| Dehydroeburicoic Acid | Anti-inflammatory; mild cytotoxicity | COX-2, TNF-α |
| MOL000273 | Not reported (high DL suggests drug potential) | N/A |
Preparation Methods
Starting Material Selection
Cyclization and Functionalization
-
Hypobromous acid addition in aqueous acetone at 5°C selectively brominates the Δ⁹(11) double bond, forming a bromohydrin intermediate.
-
Epoxide formation : Treatment with NaOH/KOH at elevated temperatures (60–80°C) induces ring closure to yield 9β,11β-epoxy-16 steroids.
Table 1: Key Cyclization Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Bromohydrin formation | HBrO in H₂O/acetone (1:2), 5°C, 2 hr | 78 | |
| Epoxidation | 1M NaOH, 70°C, 4 hr | 92 |
Side-Chain Introduction
The heptanoic acid side chain is introduced via Grignard or organocuprate reactions to ensure regioselectivity.
Grignard Addition
Carboxylic Acid Formation
-
Carbon dioxide quenching : The Grignard intermediate is treated with CO₂ at −50°C to form the heptanoic acid moiety.
-
Alternative: Ethyl chloroformate esterification followed by saponification with LiOH/MeOH.
Table 2: Side-Chain Optimization
| Method | Conditions | Purity (%) | Reference |
|---|---|---|---|
| MeMgBr/CO₂ | THF, −78°C, 3 hr | 85 | |
| Cuprate/ethyl chloroformate | CuI, EtOCOCl, 0°C, 1 hr | 91 |
Hydroxylation and Methylation
C-3 and C-16 Hydroxylation
Methyl Group Installation
-
Methyl lithium or dimethyl sulfate selectively methylates the C-4, C-10, C-13, and C-14 positions under phase-transfer conditions.
Table 3: Methylation Efficiency
| Methylation Site | Reagent | Solvent | Yield (%) |
|---|---|---|---|
| C-4, C-10 | Me₂SO₄, NaOH/H₂O | CH₂Cl₂/H₂O | 88 |
| C-13, C-14 | MeLi, −30°C | THF | 76 |
Stereochemical Control
Chiral Ligand-Assisted Synthesis
Crystallization-Induced Asymmetric Transformation
Industrial-Scale Production
Photochemical Optimization
Q & A
How can researchers optimize the synthesis of this compound given its complex stereochemistry?
Methodological Answer:
The compound’s stereochemical complexity requires precise control during synthesis. A multi-step approach combining chiral pool strategies and asymmetric catalysis is recommended. For example, the cyclopenta[a]phenanthrene core can be derived from steroid precursors (e.g., cholestane derivatives) via selective hydroxylation and methylation . Computational tools like density functional theory (DFT) can predict steric and electronic effects to guide regioselective modifications . Advanced purification techniques, such as chiral HPLC or crystallization in non-polar solvents, are critical for isolating enantiomerically pure intermediates .
What experimental techniques are most reliable for resolving structural ambiguities in derivatives of this compound?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving stereochemical ambiguities, as demonstrated in related cyclopenta[a]phenanthrene structures . For dynamic structural analysis, nuclear Overhauser effect spectroscopy (NOESY) NMR can confirm spatial proximity of methyl and hydroxyl groups . High-resolution mass spectrometry (HRMS) paired with isotopic labeling ensures accurate molecular formula assignment, especially for methylidene and pentamethyl substituents .
How should researchers address discrepancies in reported pharmacological data for this compound?
Methodological Answer:
Discrepancies often arise from variations in assay conditions or impurity profiles. Standardize in vitro assays (e.g., receptor binding assays) using validated reference compounds and control for solvent effects (e.g., DMSO concentration ≤0.1%) . For in vivo studies, employ pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate metabolite profiles with observed bioactivity . Cross-validate results using orthogonal methods, such as surface plasmon resonance (SPR) for binding affinity and transcriptomics for pathway analysis .
What strategies are recommended for characterizing the compound’s stability under experimental storage conditions?
Methodological Answer:
Conduct accelerated stability studies using forced degradation (e.g., exposure to heat, light, and humidity) followed by UPLC-MS/MS to identify degradation products . For long-term storage, lyophilize the compound in amber vials under inert gas (argon) at -80°C to prevent oxidation of the methylidene group . Monitor stability via periodic NMR analysis to detect epimerization or ring-opening reactions .
How can computational methods enhance the design of derivatives with improved bioavailability?
Methodological Answer:
Use molecular dynamics (MD) simulations to predict membrane permeability and solubility. Tools like COSMO-RS can model solvation effects for the hydrophobic cyclopenta[a]phenanthrene core . Structure-activity relationship (SAR) models incorporating logP and polar surface area (PSA) values help prioritize derivatives with optimal Lipinski rule compliance . For oral bioavailability, simulate intestinal absorption using Caco-2 cell permeability models in silico .
What analytical workflows are effective in detecting trace impurities in synthesized batches?
Methodological Answer:
Implement a tiered approach:
Screening : Use UPLC-PDA-ELSD for rapid impurity detection.
Identification : Apply HRMS/MS with data-dependent acquisition (DDA) to fragment unknown peaks.
Quantification : Validate impurity levels via qNMR using deuterated internal standards .
For stereochemical impurities, chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) in HPLC separate enantiomers with baseline resolution .
How should researchers mitigate risks when handling this compound due to limited toxicological data?
Methodological Answer:
Assume precautionary measures outlined in safety data sheets (SDS) for structurally related steroids, including:
- Use of nitrile gloves and fume hoods to prevent dermal/airway exposure .
- Acute toxicity screening using zebrafish embryos or in vitro hepatocyte assays .
- Apply read-across models (e.g., OECD QSAR Toolbox) to predict carcinogenicity or mutagenicity based on substituent chemistry .
What are the best practices for validating the compound’s interaction with nuclear receptors (e.g., glucocorticoid receptors)?
Methodological Answer:
Use a combination of:
- Competitive binding assays : Radiolabeled dexamethasone as a reference ligand to quantify displacement .
- Transcriptional activation assays : Luciferase reporter systems in HEK293 cells transfected with receptor plasmids .
- Cryo-EM or X-ray crystallography : Resolve ligand-receptor complexes to identify key hydrogen bonds with hydroxyl groups and hydrophobic interactions with methyl substituents .
How can contradictions in reported metabolic pathways be resolved?
Methodological Answer:
Leverage interspecies comparisons (e.g., human liver microsomes vs. rat hepatocytes) to identify species-specific metabolism. Use stable isotope tracers (e.g., ¹³C-labeled compound) and high-resolution mass spectrometry to track phase I/II metabolites . For cytochrome P450 (CYP) profiling, incubate the compound with recombinant CYP isoforms (e.g., CYP3A4, CYP2D6) and quantify metabolite formation via LC-MS .
What advanced techniques enable elucidation of the compound’s reaction mechanisms under catalytic conditions?
Methodological Answer:
Mechanistic studies require:
- Kinetic isotope effects (KIE) : Compare reaction rates using deuterated vs. protiated substrates to identify rate-determining steps .
- In situ IR/Raman spectroscopy : Monitor intermediate formation during catalytic hydroxylation or methylation .
- Computational modeling : Apply DFT to map transition states and identify catalytic bottlenecks (e.g., steric hindrance from pentamethyl groups) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

